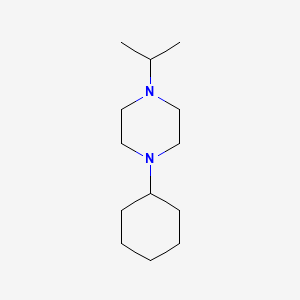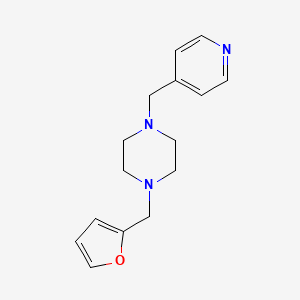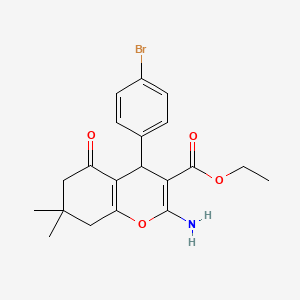![molecular formula C17H14N4O3S B10880379 3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10880379.png)
3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a tetrahydrobenzothieno pyrimidine ring system, with a nitro group attached to the benzene ring.
准备方法
The synthesis of 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures can be employed to introduce the nitro group onto the benzene ring.
Coupling reactions: The final step involves coupling the nitro-substituted benzene ring with the tetrahydrobenzothieno pyrimidine core using amide bond formation reactions, often facilitated by coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, metal catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-nitro-N-(5,6,7,8-tetrahydro1
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group and the thienopyrimidine core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:
- N-(Pyridin-3-yl)-2-(4-{[(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetamide
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the nitro group in 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide may contribute to its unique properties and potential therapeutic applications.
属性
分子式 |
C17H14N4O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H14N4O3S/c22-16(10-4-3-5-11(8-10)21(23)24)20-15-14-12-6-1-2-7-13(12)25-17(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20,22) |
InChI 键 |
PLLMDEFIJUAXOX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880312.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10880316.png)


![Ethyl 2-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10880331.png)
![[(5E)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10880339.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10880344.png)
![(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)

![2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10880355.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone](/img/structure/B10880358.png)

![3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10880369.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880384.png)
